molecular formula C14H16N2O4 B2370903 Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate CAS No. 1421450-92-1

Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate

Cat. No.: B2370903
CAS No.: 1421450-92-1
M. Wt: 276.292
InChI Key: UJBXJLRGEYQOBN-UHFFFAOYSA-N
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Description

Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an azetidine ring, a benzoate ester, and an acetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The azetidine ring is then functionalized with an acetyl group and a carboxamide group. The final step involves esterification with methyl benzoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of polymers and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate: Unique due to its specific functional groups and structure.

    Ethyl 4-(1-acetylazetidine-3-carboxamido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-(1-acetylpyrrolidine-3-carboxamido)benzoate: Similar but with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 4-[(1-acetylazetidine-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)16-7-11(8-16)13(18)15-12-5-3-10(4-6-12)14(19)20-2/h3-6,11H,7-8H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBXJLRGEYQOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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